
3-Amino-3-phenylacrylonitrile
Overview
Description
3-Amino-3-phenylacrylonitrile is an organic compound with the molecular formula C9H8N2 It is a derivative of acrylonitrile, featuring an amino group and a phenyl group attached to the acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-3-phenylacrylonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of nitrile oxides or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products, depending on the reagents and conditions used.
Substitution: The amino and phenyl groups in this compound make it susceptible to various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-3-phenylacrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of cancer.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-amino-3-phenylacrylonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
3-Aminoacrylonitrile: Similar in structure but lacks the phenyl group.
3-Phenylacrylonitrile: Contains the phenyl group but lacks the amino group.
Benzylidenemalononitrile: A related compound with a different substitution pattern.
Uniqueness: 3-Amino-3-phenylacrylonitrile is unique due to the presence of both an amino group and a phenyl group on the acrylonitrile backbone
Properties
IUPAC Name |
3-amino-3-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJDODGBGRBEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-99-0 | |
| Record name | 3-Amino-3-phenyl-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the unexpected nitrogen source in 3-Amino-3-phenylacrylonitrile synthesis?
A: The observation that both nitrogen atoms in this compound originate from the amide ion during the amination of 2-halogeno-4-phenylpyrimidines is highly unusual. [] This finding suggests a complex reaction mechanism beyond a simple nucleophilic aromatic substitution. A proposed pathway involves an initial attack of the amide ion on the C4 position of the pyrimidine ring, followed by ring-opening and a subsequent attack of a second amide ion. [] This unusual pathway highlights the unique reactivity of pyrimidine derivatives and offers insights into potential novel synthetic routes for acrylonitrile derivatives.
Q2: Does the substituent at the 2-position of the pyrimidine ring influence the formation of this compound?
A: Yes, the nature of the substituent at the 2-position significantly impacts the yield of this compound. Research indicates that while 2-methylthio- and 2-phenylthio- substituted 4-phenylpyrimidines produce this byproduct, others like 2-trimethylammonio- and 2-cyano- substituted ones do not. [] This suggests that the electronic properties and steric hindrance presented by the substituent play a crucial role in dictating the reaction pathway and byproduct formation. Further investigation into the precise influence of different substituents could help optimize synthetic strategies for specific products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


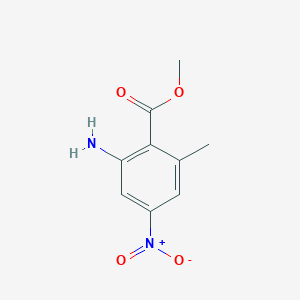
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol](/img/structure/B159707.png)
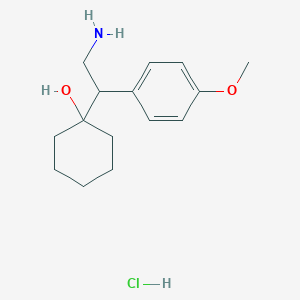

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)

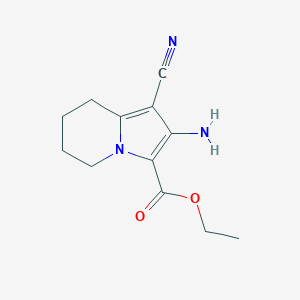
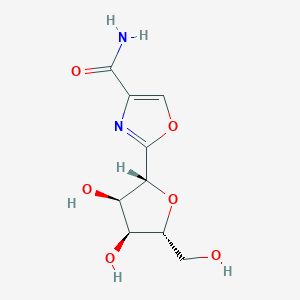
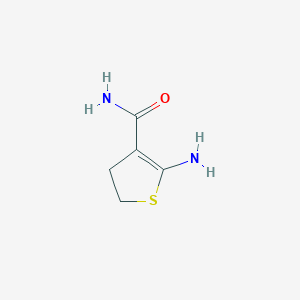
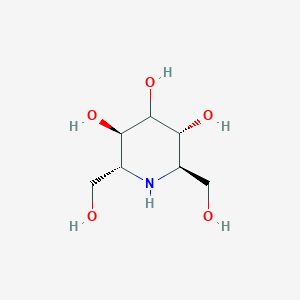
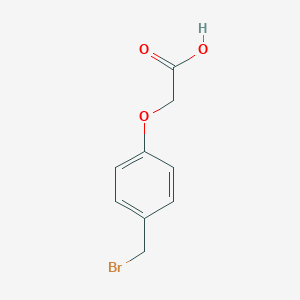

![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
